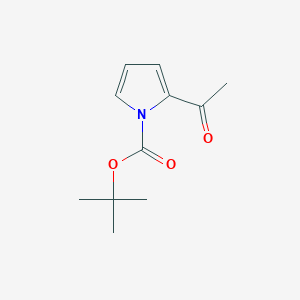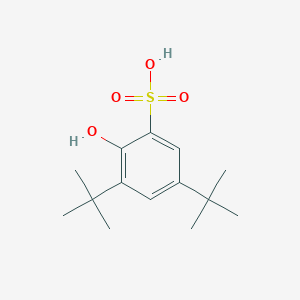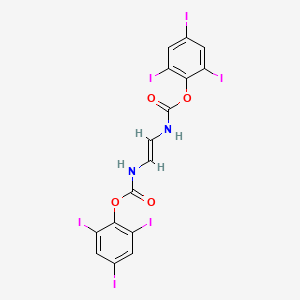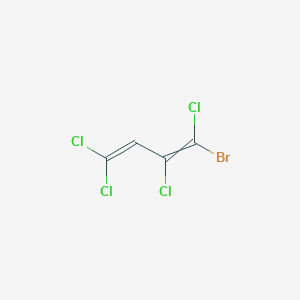![molecular formula C6H9N3O4 B14457154 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide CAS No. 70792-56-2](/img/structure/B14457154.png)
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and oxo groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide typically involves the reaction of specific precursors under controlled conditionsThe reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. The final product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives .
科学的研究の応用
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or as a precursor for drug development.
作用機序
The mechanism of action of 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide involves its interaction with specific molecular targets. The compound can form imine derivatives, which are known to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is often mediated through the formation of covalent bonds with active site residues, leading to the modulation of biochemical pathways .
類似化合物との比較
Similar Compounds
2,2’-[(2-amino-2-oxoethyl)imino]diacetic acid: A tricarboxylic acid amide with similar functional groups but different structural arrangement.
2-Aminooxazole: A heterocyclic compound with a five-membered ring structure containing oxygen and nitrogen atoms.
Uniqueness
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide is unique due to its specific combination of amino and oxo groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
70792-56-2 |
|---|---|
分子式 |
C6H9N3O4 |
分子量 |
187.15 g/mol |
IUPAC名 |
2-(2-amino-2-oxoethoxy)imino-3-oxobutanamide |
InChI |
InChI=1S/C6H9N3O4/c1-3(10)5(6(8)12)9-13-2-4(7)11/h2H2,1H3,(H2,7,11)(H2,8,12) |
InChIキー |
WPNAFLVAOCTDFX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=NOCC(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


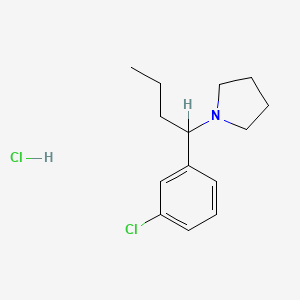

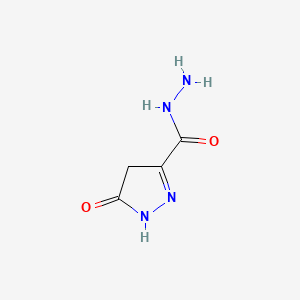
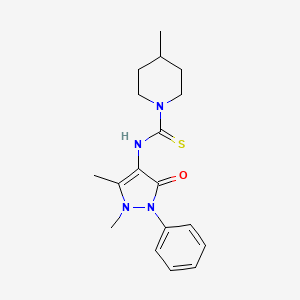
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
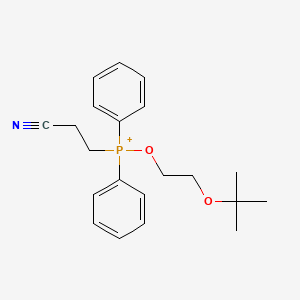


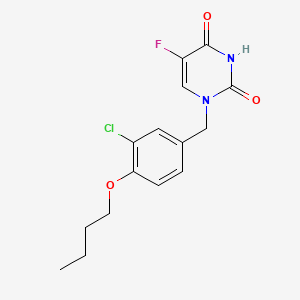
![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)
